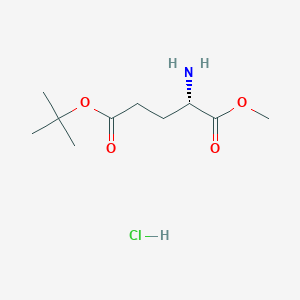

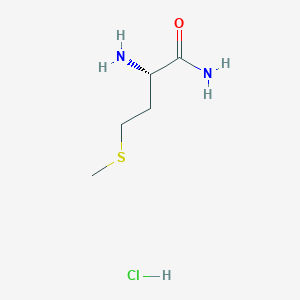

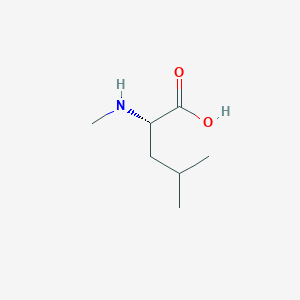

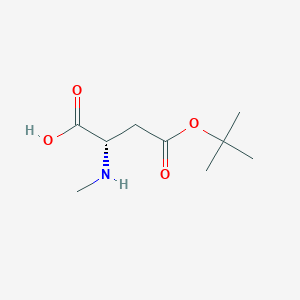

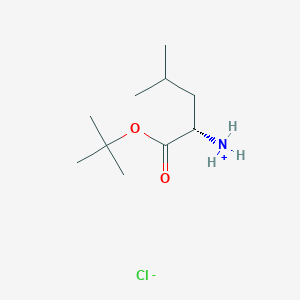

H-Asp(OtBu)-OMe.HCl

Descripción general

Descripción

H-Asp(OtBu)-OMe.HCl, also known as Aspartic acid tert-butyl ester hydrochloride, is an important organic compound that is widely used in the scientific community. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and laboratory experiments. HCl.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Prevention of Aspartimide Formation : A study by Mergler, Dick, and colleagues (2005) explored using Fmoc-Asp derivatives in peptide synthesis to prevent aspartimide formation, a common problem in Fmoc-based SPPS (Solid Phase Peptide Synthesis). They found that the introduction of a new Asp derivative was more effective than standard Asp(OtBu) in minimizing by-product formation, especially in syntheses of long peptides or difficult sequences (Mergler & Dick, 2005).

Synthesis of Peptide Hormone Analogs : Hlaváček et al. (2009) synthesized a series of Pro peptides containing the oostatic hormone sequence and its analogs, using Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH for studying its effects on oogenesis in certain insects. This highlights the use of Asp(OtBu) in constructing biologically significant peptides (Hlaváček et al., 2009).

Antioxidant Potential : Manikandan et al. (2002) tested a novel tetrapeptide derivative, which included Asp(OtBu), for its cardioprotective and antioxidant properties in rat models. This illustrates the therapeutic potential of peptides incorporating Asp(OtBu) (Manikandan et al., 2002).

Biological and Chemical Research

Coordination Studies in Chemistry : Monger, Runarsdottir, and Suman (2020) conducted a study on the coordination properties of alkylated tripeptide ligands, including Asp(OtBu)AlaGly(OMe), with [Pd(en)(H2O)2]2+. This kind of research is essential in understanding the complex interactions in bioinorganic chemistry (Monger et al., 2020).

Investigation of Enantioseparation : Wu Hong-li (2005) studied the enantioseparation of N-Fmoc amino acids, including Fmoc-Asp(otBu)-OH, using capillary zone electrophoresis. This research is critical for understanding the properties of amino acid derivatives in analytical chemistry (Wu Hong-li, 2005).

Mecanismo De Acción

Target of Action

H-Asp(OtBu)-OMe.HCl, also known as H-ASP(OTBU)-OME HCL, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.

Mode of Action

The exact mode of action of H-Asp(OtBu)-OMeAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of proteins that incorporate aspartic acid. The compound may influence protein synthesis, hormone secretion, and metabolic processes .

Análisis Bioquímico

Biochemical Properties

H-Asp(OtBu)-OMe.HCl plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context and conditions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can involve specific transporters or binding proteins. It can also influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553478 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-19-0 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

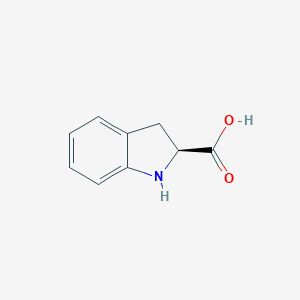

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)